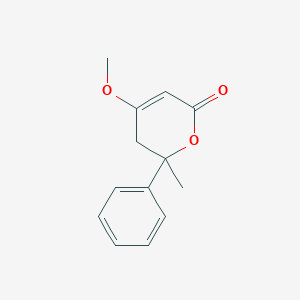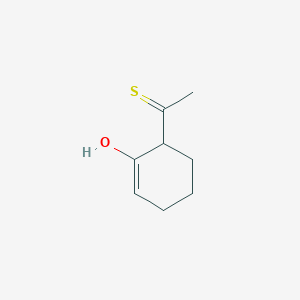
2,4-Di-tert-butyl-5-ethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butyl-5-ethylphenol (DBEP) is a phenolic antioxidant that is widely used in various industries as a stabilizer for polymers, rubber, and lubricants. DBEP is known for its ability to prevent the degradation of materials caused by heat, light, and oxygen, making it an important ingredient in many industrial applications.
Wirkmechanismus
2,4-Di-tert-butyl-5-ethylphenol acts as an antioxidant by donating a hydrogen atom to free radicals, thereby preventing them from reacting with other molecules and causing oxidative damage. 2,4-Di-tert-butyl-5-ethylphenol is also known to chelate metal ions, which can catalyze the oxidation of materials.
Biochemical and Physiological Effects:
2,4-Di-tert-butyl-5-ethylphenol has been shown to have low toxicity and is generally considered safe for use in various applications. However, studies have shown that 2,4-Di-tert-butyl-5-ethylphenol may have estrogenic activity and can disrupt the endocrine system in animals. Further research is needed to determine the potential health effects of 2,4-Di-tert-butyl-5-ethylphenol in humans.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Di-tert-butyl-5-ethylphenol is a stable compound that can be easily synthesized and purified. It has a long shelf-life and can be stored at room temperature. However, 2,4-Di-tert-butyl-5-ethylphenol is not soluble in water, which can limit its use in aqueous systems.
Zukünftige Richtungen
There are several potential future directions for research on 2,4-Di-tert-butyl-5-ethylphenol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the health effects of 2,4-Di-tert-butyl-5-ethylphenol in humans, particularly its potential endocrine-disrupting effects. Additionally, there is potential for the use of 2,4-Di-tert-butyl-5-ethylphenol as a novel antioxidant in various fields, including the food and pharmaceutical industries.
Synthesemethoden
2,4-Di-tert-butyl-5-ethylphenol can be synthesized through various methods, including Friedel-Crafts acylation, alkylation, and oxidative coupling. One of the most common methods is the Friedel-Crafts acylation of 2,4-di-tert-butylphenol with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields 2,4-Di-tert-butyl-5-ethylphenol along with acetic acid as a byproduct.
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butyl-5-ethylphenol has been extensively studied for its antioxidant properties and its potential applications in various fields. In the polymer industry, 2,4-Di-tert-butyl-5-ethylphenol is used as a stabilizer to prevent the degradation of materials caused by heat, light, and oxygen. In the food industry, 2,4-Di-tert-butyl-5-ethylphenol is used as a preservative to prevent the oxidation of fats and oils. In the pharmaceutical industry, 2,4-Di-tert-butyl-5-ethylphenol has been studied for its potential use as an antioxidant in drug formulations.
Eigenschaften
CAS-Nummer |
19245-41-1 |
|---|---|
Produktname |
2,4-Di-tert-butyl-5-ethylphenol |
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
2,4-ditert-butyl-5-ethylphenol |
InChI |
InChI=1S/C16H26O/c1-8-11-9-14(17)13(16(5,6)7)10-12(11)15(2,3)4/h9-10,17H,8H2,1-7H3 |
InChI-Schlüssel |
OATMJDXPGMCSRS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |
Kanonische SMILES |
CCC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |
Andere CAS-Nummern |
19245-41-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)







![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B95594.png)




